A Technical Guide to 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: A Representative Quinoline-Thiazole Hybrid
A Technical Guide to 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: A Representative Quinoline-Thiazole Hybrid
Disclaimer: The compound 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (CAS: 923289-21-8) is a research chemical with limited publicly available data. This guide provides a comprehensive technical overview based on established principles and methodologies for the broader class of quinoline-thiazole hybrids. All protocols, pathways, and data presented herein are representative and intended to illustrate the scientific approach to characterizing such a molecule.
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with other pharmacologically active heterocycles, such as thiazole, the resulting molecules often exhibit potent and diverse biological activities. This technical guide focuses on the chemical and biological characterization of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, a representative member of the quinoline-thiazole class. We will explore its fundamental chemical properties, propose a validated synthetic route, outline key experimental protocols for evaluating its biological activity, and discuss its potential mechanisms of action based on in silico and in vitro analyses of analogous compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
Introduction: The Quinoline-Thiazole Scaffold
The fusion of quinoline and thiazole rings creates a class of hybrid molecules with significant therapeutic potential. Quinoline derivatives are known for a wide spectrum of pharmacological effects, including anticancer, antimalarial, and antimicrobial activities.[1] The thiazole ring, a component of several clinically approved drugs like the anticancer agent Dasatinib, is recognized for its ability to engage in key biological interactions.[1] The combination of these two scaffolds through molecular hybridization is a rational drug design strategy aimed at discovering novel agents with enhanced potency and selectivity.[2][3]
The subject of this guide, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, embodies this design philosophy. Its structure features:
-
A quinoline core , substituted with methoxy and methyl groups which can modulate its pharmacokinetic and pharmacodynamic properties.
-
A 4-ol (hydroxy) group, suggesting the potential for tautomerization to a quinolone and acting as a key hydrogen bond donor/acceptor.
-
A thiazole ring at the 2-position, providing an additional site for molecular interactions.
-
An isopropyl substituent on the thiazole ring, which can influence lipophilicity and binding pocket interactions.
This guide will provide a framework for the systematic investigation of this compound, from its synthesis to its potential biological applications.
Chemical Profile and Synthesis
Physicochemical Properties
A summary of the known and predicted properties for the target compound is presented below.
| Property | Value | Source |
| CAS Number | 923289-21-8 | [CymitQuimica][2][4][5] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [BLDpharm][6] |
| Molecular Weight | 314.40 g/mol | [CymitQuimica][2][5] |
| Purity | ≥98% (Commercially available) | [CymitQuimica][2][5] |
| Appearance | (Not specified, likely a solid) | - |
| SMILES | CC(C)c1csc(n1)-c2nc3c(c(c2)O)cc(OC)c(C)c3 | Inferred |
Proposed Retrosynthetic Pathway
While the specific synthesis of CAS 923289-21-8 is not published, a reliable route can be proposed based on established methodologies for similar quinoline-thiazole hybrids, primarily the Hantzsch thiazole synthesis.
Caption: Proposed retrosynthetic analysis for the target compound.
Step-by-Step Synthesis Protocol (Representative)
This protocol describes a plausible multi-step synthesis adapted from methodologies for related compounds.[1][3]
Step 1: Gould-Jacobs Reaction to form the Quinoline Core (D)
-
To a solution of Methyl 2-amino-3-methyl-4-methoxybenzoate (E) in diphenyl ether, add an equimolar amount of diethyl malonate.
-
Heat the mixture to ~250 °C for 2 hours, allowing for the removal of ethanol by-product.
-
Cool the reaction mixture and add hexane to precipitate the crude product.
-
Filter the solid and recrystallize from ethanol to yield the ethyl quinoline-2-carboxylate intermediate (D).
-
Causality: The Gould-Jacobs reaction is a classic and efficient method for constructing the quinoline-4-ol core from an aniline and a malonic ester derivative. The high temperature facilitates the necessary condensation and cyclization steps.
-
Step 2: Ammonolysis to form the Amide (C)
-
Suspend the ester (D) in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the vessel, evaporate the solvent under reduced pressure, and collect the resulting amide (C).
-
Self-Validation: The reaction can be monitored by TLC. The product will have a different retention factor (Rf) than the starting ester. The identity can be confirmed by ¹H NMR, looking for the appearance of amide protons and the disappearance of the ethyl ester signals.
-
Step 3: Thionation to form the Thioamide (A)
-
Dissolve the amide (C) in dry toluene or dioxane.
-
Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.
-
Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
-
Cool the reaction, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Expertise: Lawesson's reagent is the standard for converting amides to thioamides. Using a non-polar solvent like toluene and refluxing conditions are typical for this transformation.
-
Step 4: Hantzsch Thiazole Synthesis to form the Final Product
-
Dissolve the thioamide intermediate (A) in ethanol.
-
Add an equimolar amount of 1-bromo-3-methylbutan-2-one (B).
-
Reflux the mixture for 8-12 hours. A precipitate should form as the reaction progresses.
-
Cool the reaction to room temperature, filter the solid, and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL.
-
Authoritative Grounding: The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of a thioamide with an α-haloketone.[7]
-
Biological Activity Evaluation (Hypothetical Framework)
Based on the activities of related quinoline-thiazole hybrids, a primary area of investigation would be anticancer activity, potentially through kinase inhibition.[1][3]
In Vitro Antiproliferative Assay
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the title compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Proposed Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as kinase inhibitors. A logical next step is to screen the compound against a panel of relevant kinases, such as VEGFR2, a key regulator of angiogenesis.
Caption: Hypothesized VEGFR2 signaling pathway and point of inhibition.
Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™). The assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Reaction Mixture: In a 96-well plate, combine the VEGFR2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the title compound at various concentrations (e.g., 1 nM to 10 µM).
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: Measure the luminescence signal with a plate reader.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Conclusion and Future Directions
The compound 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL represents a promising structure within the medicinally relevant class of quinoline-thiazole hybrids. While specific experimental data on this molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and biological evaluation. The proposed protocols for synthesis, cytotoxicity screening, and kinase inhibition are based on well-established methods described in the literature for analogous compounds. Future work should focus on executing these experimental plans to confirm the synthesis, elucidate the antiproliferative profile, and validate the hypothesized mechanism of action. Further in silico studies, such as molecular docking into kinase active sites, could also provide valuable insights to guide further optimization of this scaffold.
References
-
Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. MDPI. [Link]
-
Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PMC - PubMed Central. [Link]
-
Quinoline-thiazole-1,2,3 triazole hybrids: Synthesis, antimalarial, antimicrobial activity and molecular docking studies. Taylor & Francis Online. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
-
Synthesis of thiazoline and thiazole derivatives. ResearchGate. [Link]
Sources
- 1. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 923289-39-8|8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
